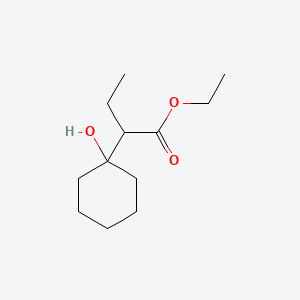

Ethyl 2-(1-hydroxycyclohexyl)butanoate

Description

Ethyl 2-(1-hydroxycyclohexyl)butanoate (C₁₂H₂₀O₃) is an ester derivative featuring a hydroxycyclohexyl substituent at the β-position of the butanoate chain. This compound is synthesized via aldol reactions, which enable the formation of its stereochemically complex hydroxycyclohexyl moiety . Studies highlight its role in enzymatic resolution experiments using hydrolases, where steric and electronic effects of the cyclohexyl group influence substrate-enzyme interactions .

Properties

CAS No. |

51632-39-4 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxycyclohexyl)butanoate |

InChI |

InChI=1S/C12H22O3/c1-3-10(11(13)15-4-2)12(14)8-6-5-7-9-12/h10,14H,3-9H2,1-2H3 |

InChI Key |

CPCOUDFALHSPMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)C1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-hydroxycyclohexyl)butanoate typically involves the esterification of 2-(1-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-(1-hydroxycyclohexyl)butanoic acid+ethanolH2SO4ethyl 2-(1-hydroxycyclohexyl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases can also be employed for a more environmentally friendly approach, as enzymes can operate under milder conditions and reduce the need for harsh chemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.

Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3).

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Hydrolysis: 2-(1-hydroxycyclohexyl)butanoic acid and ethanol.

Reduction: 2-(1-hydroxycyclohexyl)butanol.

Oxidation: 2-(1-oxocyclohexyl)butanoate.

Scientific Research Applications

Ethyl 2-(1-hydroxycyclohexyl)butanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ethyl 2-(1-hydroxycyclohexyl)butanoate primarily involves its hydrolysis to release 2-(1-hydroxycyclohexyl)butanoic acid and ethanol. The hydroxy group on the cyclohexyl ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to antimicrobial or other bioactive effects. The ester linkage allows for controlled release of active compounds in drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ethyl 3-Hydroxy-3-Phenylbutanoate (Compound 2a)

- Structure: Contains a phenyl group and a hydroxyl group at the γ-position (C3) of the butanoate chain.

- Key Differences: The absence of a cyclohexyl ring reduces steric bulk compared to Ethyl 2-(1-hydroxycyclohexyl)butanoate.

Ethyl 3-Cyclohexyl-3-Hydroxy-3-Phenylpropanoate (Compound 3a)

- Structure: Features both phenyl and cyclohexyl groups at the γ-position of a propanoate chain.

- Key Differences: The dual substitution (phenyl and cyclohexyl) increases molecular weight and lipophilicity, likely reducing solubility in polar solvents. The propanoate chain (vs.

Ethyl 2-(1-Hydroxycyclopentyl)-butanoate (Compound 5a)

- Structure : Cyclopentyl ring replaces the cyclohexyl group.

- Key Differences :

Ethyl 2-Methoxybenzoate

- Structure : Aromatic benzoate ester with a methoxy group at the ortho position.

- Key Differences: The aromatic ring introduces conjugation, increasing stability and UV activity compared to aliphatic esters like this compound. Lower molecular weight (180.20 vs. 212.28) and higher solubility in ethanol due to reduced hydrophobicity .

Physicochemical Properties and Analytical Characterization

Enzymatic Resolution Efficiency

Hydrolase-mediated resolution studies reveal:

- This compound exhibits slower reaction kinetics compared to 5a (cyclopentyl analog), likely due to increased steric hindrance from the cyclohexyl ring .

- Compound 2a (phenyl-substituted) shows higher enantioselectivity in certain hydrolases, attributed to aromatic interactions with enzyme active sites .

Pharmacopeial and Pharmaceutical Relevance

- Compounds like 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol () share the hydroxycyclohexyl motif but incorporate dimethylamino and methoxyphenyl groups, suggesting the hydroxycyclohexyl moiety may enhance hydrogen-bonding capacity in drug-receptor interactions .

- This compound lacks the dimethylamino or aromatic pharmacophores seen in pharmaceutical salts (e.g., desvenlafaxine succinate), limiting direct therapeutic overlap but highlighting structural versatility .

Biological Activity

Ethyl 2-(1-hydroxycyclohexyl)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial, nematicidal, and other relevant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound is an ester with the chemical formula . Its structure features a cyclohexanol moiety, which is significant for its biological properties. The compound is classified under alicyclic esters, which are known for various biological activities.

1. Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, compounds such as (+)-tanikolide have shown strong toxicity against various pathogens, including Candida albicans and Staphylococcus aureus . Although specific data on this compound's direct antimicrobial activity is limited, its structural analogs suggest potential efficacy in this domain.

2. Nematicidal Activity

A significant area of research involves the nematicidal properties of esters similar to this compound. A study focusing on volatile metabolites from Brevundimonas diminuta demonstrated that various ester compounds exhibited strong nematicidal activity against Meloidogyne javanica, a root-knot nematode .

Table 1: Nematicidal Activity of Ester Compounds

| Compound | Mortality of M. javanica (%) at 24h |

|---|---|

| Butyl butanoate | 93.75 ± 0.02 |

| Ethyl pent-4-enoate | 82.38 ± 0.01 |

| Methyl 3-methylbutanoate | 85.82 ± 0.01 |

| Ethyl 4-methylpentanoate | 95.69 ± 0.01 |

| Ethyl 2-methylbutanoate | 75.51 ± 0.01 |

These findings indicate that ethyl esters have considerable potential as biocontrol agents against nematodes, which could be extrapolated to predict similar activity for this compound.

3. Detoxification Pathways

The detoxification mechanisms for alicyclic esters like this compound involve reduction and conjugation processes in the liver . The compound is likely metabolized through reduction of the ketone functional group followed by glucuronic acid conjugation, facilitating excretion via urine.

Case Studies

In a recent case study examining the biological activity of several ester compounds, ethyl pent-4-enoate was highlighted for its potent nematicidal effects . While direct studies on this compound are scarce, the similarities in structure suggest it may possess analogous properties worth investigating further.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(1-hydroxycyclohexyl)butanoate to ensure high enantiomeric purity?

Methodological Answer:

- Step 1 : Start with cyclohexanone as a precursor for the hydroxycyclohexyl moiety. Use stereoselective reduction (e.g., catalytic hydrogenation with a chiral catalyst like (R)-BINAP-Ru) to achieve the desired 1-hydroxycyclohexyl configuration .

- Step 2 : Employ a nucleophilic substitution or esterification reaction to couple the hydroxycyclohexyl group with ethyl butanoate. Optimize reaction conditions (e.g., anhydrous solvents, temperature control) to minimize racemization.

- Step 3 : Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Comparative analysis with reference standards from Enamine Ltd. catalogs is advised .

Q. How to characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

- Step 1 : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours.

- Step 2 : Monitor degradation via LC-MS or NMR. Focus on hydrolytic cleavage of the ester bond (common in acidic/basic conditions) and hydroxyl group oxidation .

- Step 3 : Use kinetic modeling (e.g., first-order decay) to predict shelf-life. Cross-reference stability data with structurally related antidepressants in WHO reports for validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic (PK) profiles of this compound analogs?

Methodological Answer:

- Step 1 : Conduct a meta-analysis of existing PK studies, identifying variables like dosage forms (e.g., free base vs. salt) or metabolic pathways (e.g., CYP450 isoforms).

- Step 2 : Replicate key studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors. Prioritize in vitro hepatic microsome assays to assess metabolic stability .

- Step 3 : Apply Mendelian randomization principles to distinguish causal effects from observational biases, as outlined in pharmacogenomic data validation frameworks .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How to design a structure-activity relationship (SAR) study targeting the neuroactive potential of this compound derivatives?

Methodological Answer:

- Step 1 : Synthesize analogs with modifications to the hydroxycyclohexyl group (e.g., substituents affecting steric bulk) or ester chain length.

- Step 2 : Screen analogs in in vitro neuronal models (e.g., SH-SY5Y cells) for neurotransmitter uptake inhibition, referencing WHO antidepressant SAR frameworks .

- Step 3 : Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with targets like monoamine transporters. Validate findings with in vivo behavioral assays (e.g., forced swim test) .

Q. What statistical approaches address conflicting cytotoxicity data in preclinical studies of this compound?

Methodological Answer:

- Step 1 : Perform a power analysis to ensure sample sizes are adequate (α=0.05, β=0.2).

- Step 2 : Apply mixed-effects models to account for batch variability in cell lines or assay kits.

- Step 3 : Use Bayesian meta-analysis to reconcile discrepancies, incorporating prior data from Enamine Ltd.’s cytotoxicity databases .

Data Analysis & Validation

Q. How to optimize chromatographic separation for quantifying this compound in complex biological matrices?

Methodological Answer:

- Step 1 : Select a reverse-phase C18 column with a gradient elution system (water/acetonitrile + 0.1% formic acid).

- Step 2 : Spike biological samples (e.g., plasma) with deuterated internal standards to correct for matrix effects.

- Step 3 : Validate method robustness via inter-day precision (<15% RSD) and recovery (>80%), aligning with FDA bioanalytical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.